Cletoquine Hydrochloride

Description

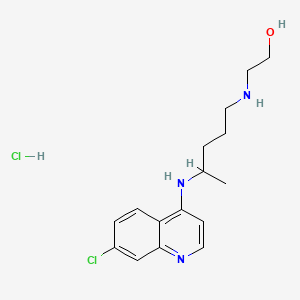

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23Cl2N3O |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |

InChI |

InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |

InChI Key |

QHQKUZCYOUFMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Synthesis of Cletoquine (B195364) Hydrochloride and Related Analogues

The synthesis of cletoquine, a 4-aminoquinoline (B48711) derivative, follows established chemical principles for this class of compounds. The core of the molecule consists of a 7-chloroquinoline (B30040) ring system linked to a specific amino alcohol side chain.

Conventional Synthetic Routes

Conventional synthetic strategies for compounds like cletoquine hydrochloride are analogous to the well-documented synthesis of chloroquine (B1663885) and hydroxychloroquine (B89500). wikipedia.org The primary and most direct method involves the condensation of a 4,7-dichloroquinoline (B193633) core with the appropriate side chain.

A plausible synthetic pathway for cletoquine would involve the following key steps:

Preparation of the Side Chain: The synthesis of the unique side chain, 2-((4-aminopentyl)amino)ethan-1-ol, is the initial phase.

Condensation Reaction: The crucial step is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4,7-dichloroquinoline with the synthesized side chain. The primary amine of the pentylamine portion of the side chain is more nucleophilic and selectively displaces the chlorine atom at the 4-position of the quinoline (B57606) ring, which is more activated towards substitution than the chlorine at the 7-position. This reaction is typically performed at elevated temperatures. jocpr.com

Purification and Salt Formation: Following the condensation, the resulting free base of cletoquine is purified, often using column chromatography. To produce the hydrochloride salt, the purified base is treated with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound.

This general approach is highly adaptable for creating various analogues by modifying the structure of the side chain before condensation with the quinoline core. nih.govresearchgate.net

Stereoselective Synthesis Approaches

The cletoquine molecule contains a stereocenter in the pentylamine portion of its side chain. For research applications requiring stereoisomerically pure compounds, stereoselective synthesis is necessary. Accessing specific stereoisomers is important as they can exhibit different pharmacokinetic and pharmacodynamic properties. umontpellier.fr

A stereoselective synthesis of cletoquine would focus on controlling the chirality of the 4-aminopentyl group. General strategies to achieve this include:

Use of a Chiral Precursor: The synthesis can begin with a commercially available chiral starting material, such as a chiral amino alcohol or pentylamine derivative. This chirality is then maintained throughout the subsequent reaction sequence to build the side chain before its final condensation with 4,7-dichloroquinoline.

Asymmetric Synthesis: An alternative involves creating the chiral center during the synthesis using an asymmetric reaction. For instance, an asymmetric reduction of a ketone precursor could establish the desired stereochemistry of the secondary alcohol, which is then converted to the amine. Methodologies like Matteson homologations of chiral boronic esters have been used to create highly functionalized amino acid residues and could be adapted for such purposes. nih.gov

While specific, published stereoselective routes for cletoquine are not widely detailed, the synthesis of chiral chloroquine analogues has been successfully demonstrated, underscoring the feasibility of these approaches. nih.gov Such methods allow for the preparation of either the (R)- or (S)-enantiomer, enabling detailed investigation into the biological activity of each specific isomer.

Deuterium (B1214612) Labeling for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) research. symeres.comclearsynth.com Deuterium-labeled cletoquine serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. plos.orgescholarship.org

Synthesis of Isotopically Labeled this compound

The synthesis of deuterated cletoquine, such as Cletoquine-d4, involves incorporating deuterium atoms at specific, metabolically stable positions in the molecule. medchemexpress.com A common strategy is to label the ethyl group of the side chain's terminal ethanolamine (B43304) moiety.

A representative synthetic approach can be inferred from the synthesis of related labeled compounds. jocpr.com The synthesis of [2H4] desethylhydroxychloroquine (Cletoquine-d4) could be achieved by reacting 4-((7-chloroquinolin-4-yl)amino)pentan-1-amine with [2H4] 2-bromoethanol. The deuterated reagent introduces the four deuterium atoms onto the terminal ethanol (B145695) group of the side chain. The resulting labeled cletoquine can then be converted to its hydrochloride salt. The chemical purity and isotopic enrichment are confirmed using HPLC and mass spectrometry. jocpr.com

| Compound Name | Common Abbreviation | Molecular Formula | Typical Application |

|---|---|---|---|

| Cletoquine-d4 | DHCQ-d4 | C16H18D4ClN3O | Internal standard for LC-MS/MS quantification. plos.orgescholarship.orgnih.gov |

| Desethyl Chloroquine-d5 | - | C16H17D5ClN2 | Internal standard for a related metabolite of Chloroquine. medchemexpress.com |

Application in Metabolism and Analytical Research

The primary application of deuterium-labeled cletoquine is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.complos.org In pharmacokinetic studies, researchers need to accurately measure the concentrations of a parent drug and its metabolites in biological samples like blood or plasma. nih.govfda.gov

Because a stable isotope-labeled IS like Cletoquine-d4 is chemically identical to the analyte (cletoquine) but has a different mass, it behaves identically during sample extraction, chromatography, and ionization. plos.orgescholarship.org This co-elution allows for precise quantification by correcting for any variability in the analytical process.

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of hydroxychloroquine and its metabolites, including cletoquine (DHCQ), using Cletoquine-d4 (DHCQ-d4) as the internal standard. plos.orgnih.govresearchgate.net In these methods, specific mass transitions (ion pairs) are monitored for both the analyte and the deuterated standard to ensure specificity and accuracy. plos.orgnih.gov The use of such labeled standards enables high-throughput analysis of hundreds of samples per day, which is essential for clinical and preclinical pharmacokinetic studies. jbtr.or.kr

| Application Area | Analytical Technique | Role of Labeled Cletoquine | Key Finding/Benefit |

|---|---|---|---|

| Pharmacokinetic Studies | LC-MS/MS | Internal Standard (Cletoquine-d4) | Enables accurate and precise quantification of cletoquine in human plasma and mouse tissues. plos.orgnih.gov |

| Bioequivalence Studies | LC-MS/MS | Internal Standard | Facilitates high-throughput analysis of blood samples to compare different drug formulations. jbtr.or.kr |

| Metabolite Quantification | LC-MS/MS | Internal Standard (DHCQ-d4) | Allows for simultaneous determination of hydroxychloroquine and its major metabolites (DHCQ, BDCQ) in a single run. escholarship.orgnih.gov |

Compound Reference Table

| Compound Name | Synonyms/Abbreviations |

|---|---|

| Cletoquine | Desethylhydroxychloroquine, DHCQ |

| Hydroxychloroquine | HCQ |

| Chloroquine | - |

| 4,7-dichloroquinoline | - |

| Cletoquine-d4 | DHCQ-d4, Desethylhydroxychloroquine-d4 |

| Bisdesethylchloroquine | BDCQ |

Metabolic Pathways and Biotransformation Studies

Enzymatic Formation of Cletoquine (B195364) from Parent Compounds

The generation of cletoquine from its parent compound, hydroxychloroquine (B89500), is a critical step in its metabolic journey. This biotransformation is predominantly carried out by a group of enzymes known as cytochrome P450 isoenzymes through a process called desethylation. caymanchem.commedchemexpress.com

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4, CYP3A5, CYP2C8)

The formation of cletoquine is mediated by several isoforms of the cytochrome P450 (CYP) enzyme superfamily. caymanchem.commedchemexpress.com These enzymes are essential for the metabolism of a wide array of foreign compounds (xenobiotics) and endogenous substances. wikipedia.orgmdpi.commdpi.com Specifically, the conversion of hydroxychloroquine to cletoquine involves the actions of CYP2D6, CYP3A4, CYP3A5, and CYP2C8. caymanchem.commedchemexpress.com While multiple enzymes can perform this conversion, the major contributions to the in vivo metabolism of hydroxychloroquine are attributed to CYP2C8, CYP2D6, and CYP3A4/5. nih.gov

The involvement of these specific CYP isoenzymes highlights the complexity of drug metabolism, where a single biotransformation can be influenced by several enzymes, each with potentially different efficiencies and genetic variations within the population. mdpi.comnih.gov

Desethylation Processes

The core chemical reaction in the formation of cletoquine from hydroxychloroquine is N-desethylation. caymanchem.comnih.govambi-agua.netscielo.br This process involves the removal of an ethyl group (-CH2CH3) from the nitrogen atom in the side chain of the hydroxychloroquine molecule. nih.gov This enzymatic removal is a common metabolic pathway for many drugs containing alkylamino groups. researchgate.net The N-dealkylation reactions, including desethylation, are catalyzed by the aforementioned cytochrome P450 enzymes. nih.gov

Further Metabolites of Cletoquine Hydrochloride and Their Formation

Following its formation, cletoquine itself can undergo further metabolism. The metabolic landscape of hydroxychloroquine is known to include other metabolites such as desethylchloroquine (B194037) and bis-desethylchloroquine. nih.gov While cletoquine (desethylhydroxychloroquine) is a major metabolite, the metabolic pathway can continue with the removal of the remaining ethyl group from other parts of the original molecule, leading to the formation of bis-desethylchloroquine. nih.govnih.gov

The enzymatic pathways responsible for the further metabolism of cletoquine would likely involve the same family of cytochrome P450 enzymes responsible for its initial formation, continuing the process of modifying the compound to facilitate its eventual excretion from the body. mdpi.comnih.gov

Interactive Data Table: Enzymes in Cletoquine Formation

| Enzyme Family | Specific Isoenzyme(s) | Role in Cletoquine Formation |

| Cytochrome P450 | CYP2D6 | Catalyzes the N-desethylation of hydroxychloroquine. caymanchem.commedchemexpress.com |

| Cytochrome P450 | CYP3A4 | Involved in the metabolic conversion to cletoquine. caymanchem.commedchemexpress.com |

| Cytochrome P450 | CYP3A5 | Contributes to the formation of cletoquine from its parent compound. caymanchem.commedchemexpress.com |

| Cytochrome P450 | CYP2C8 | A key enzyme in the desethylation process leading to cletoquine. caymanchem.commedchemexpress.com |

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interactions with Lysosomal and Endosomal Systems

A primary and extensively studied mechanism of this class of compounds is their profound impact on the endo-lysosomal system. This interaction is central to many of their downstream biological effects.

Lysosomotropism and pH Modulation

As a weak base, Cletoquine (B195364) Hydrochloride is lysosomotropic, meaning it readily crosses cell membranes in its uncharged state and accumulates within acidic intracellular compartments, particularly lysosomes and endosomes. drugbank.comdrugbank.com Inside these organelles, the acidic environment protonates the compound, trapping it and leading to a significant increase in the luminal pH. drugbank.comdrugbank.comwikipedia.org This disruption of the normal acidic environment of the lysosome is a critical initiating event for many of the compound's cellular effects. drugbank.comwikipedia.org

Impact on Autophagy Flux

The elevation of lysosomal pH directly impairs the function of acid-dependent hydrolases, which are essential for the degradation of cellular waste. drugbank.com This impairment critically disrupts the process of autophagy, a cellular recycling system. Specifically, the compound inhibits autophagic flux by blocking the fusion of autophagosomes with lysosomes. nih.gov This blockage prevents the degradation of autophagosomal contents, leading to the accumulation of autophagosomes within the cell.

Table 1: Effects of Analogous Compounds on Autophagy Markers in Preclinical Models

| Marker | Observation | Cellular Consequence | Reference |

|---|---|---|---|

| Lysosomal pH | Increased | Reduced activity of lysosomal hydrolases | drugbank.com |

| Autophagosome-Lysosome Fusion | Inhibited | Blockage of the final step of autophagy | nih.gov |

| LC3-II | Accumulation | Indicates inhibition of autophagic degradation | - |

| p62/SQSTM1 | Accumulation | Substrate of autophagy that accumulates when flux is blocked | - |

Modulation of Intracellular Signaling Pathways

In addition to direct effects on organelles, Cletoquine Hydrochloride analogues have been shown to modulate critical intracellular signaling pathways involved in immunity and cell fate decisions.

Toll-like Receptor (TLR) Activity Modulation (e.g., TLR7, TLR9)

Certain Toll-like receptors, such as TLR7 and TLR9, are located within endosomes and are activated by recognizing nucleic acids from pathogens. Their activation and signaling are dependent on the acidic environment of the endosome. By increasing the endosomal pH, this compound analogues can inhibit the activation of these receptors. wikipedia.org This interference with TLR signaling dampens downstream inflammatory responses, a mechanism thought to contribute to its immunomodulatory effects in autoimmune conditions. wikipedia.org

Table 2: Modulation of Endosomal TLRs by Analogous Compounds

| Receptor | Ligand Type | Effect of Compound | Mechanism | Reference |

|---|---|---|---|---|

| TLR7 | Single-stranded RNA | Inhibition of activation | Endosomal pH elevation | wikipedia.org |

| TLR9 | Unmethylated CpG DNA | Inhibition of activation | Endosomal pH elevation | wikipedia.org |

Influence on p53 and CXCR4-CXCL12 Pathways

Preclinical studies have revealed interactions with signaling pathways central to cancer cell proliferation and metastasis.

In some cancer cell lines, chloroquine (B1663885) has been shown to cause a sustained stabilization of the p53 tumor suppressor protein. This leads to the activation of p53 transcriptional targets involved in cell cycle arrest and apoptosis, suggesting a role for the p53 pathway in the compound's cytotoxic effects.

Furthermore, chloroquine and hydroxychloroquine (B89500) have been identified as antagonists of the chemokine receptor CXCR4. plos.org The CXCR4 receptor and its ligand CXCL12 play a critical role in tumor cell proliferation, survival, and migration. nih.govnih.gov By inhibiting CXCR4-mediated signaling, these compounds can decrease cancer cell proliferation and reduce CXCL12-mediated anti-apoptotic effects in preclinical models of pancreatic cancer. plos.orgresearchgate.net

Nucleic Acid Interactions and Their Implications

Cletoquine, as a derivative of chloroquine, is understood to share fundamental mechanisms of action, including interactions with nucleic acids. The planar quinoline (B57606) ring structure is a key feature that facilitates these interactions, which have significant downstream consequences for cellular functions.

Direct Binding to Double-Stranded DNA

Preclinical research on chloroquine, the parent compound of cletoquine, has extensively characterized its ability to directly interact with double-stranded DNA (dsDNA). nih.govnih.gov This interaction is primarily through intercalation, where the aromatic quinoline ring system inserts itself between the base pairs of the DNA helix. nih.govnih.gov This binding is not merely a surface-level association but a physical insertion that alters the structure of the DNA.

Several biophysical techniques have been employed to quantify this interaction. Studies using optical tweezers, atomic force microscopy, and isothermal titration calorimetry have shown that chloroquine intercalates into dsDNA with a dissociation constant (KD) of approximately 200–300 µM in physiological salt conditions. nih.govnsf.govmdpi.com This binding is entropically driven, suggesting that the displacement of water molecules and ions from the DNA surface plays a significant role in the thermodynamic stability of the complex. nsf.govmdpi.com

The intercalation of the molecule causes a physical elongation of the DNA duplex. For each bound ligand, the dsDNA is extended by approximately 0.29 nm. nih.gov Research also indicates a preference for certain DNA sequences, with studies showing that chloroquine binds more readily to poly(dG-dC) sequences. nih.gov This binding can inhibit conformational changes in DNA, such as the transition from the B-form to the Z-form. nih.gov

Table 1: Biophysical Parameters of Chloroquine-dsDNA Interaction

| Parameter | Value | Technique(s) | Reference |

|---|---|---|---|

| Dissociation Constant (KD) | ~200 µM | Optical Tweezers, Isothermal Titration Calorimetry | nsf.govmdpi.com |

| Binding Stoichiometry | ~1 ligand per 5 base pairs (at saturation) | Not specified | mdpi.com |

| DNA Elongation per Ligand | ~0.29 nm | Optical Tweezers | nih.gov |

| Thermodynamic Driver | Entropically driven | Isothermal Titration Calorimetry | nih.govmdpi.com |

Consequences for Cellular Processes

The direct binding and intercalation of cletoquine's parent compound, chloroquine, into DNA have profound effects on essential cellular processes that rely on the DNA template. By altering the topology and stability of the DNA helix, these molecules can act as roadblocks for the cellular machinery responsible for replication and transcription. nih.gov

Inhibition of DNA and RNA biosynthesis is a primary consequence. nih.gov The presence of the intercalated drug can physically obstruct the progression of DNA and RNA polymerases along the DNA strand, thereby halting the synthesis of new nucleic acid chains. quora.com This stabilization of the DNA duplex is further evidenced by an increase in its melting temperature (Tm) by approximately 15°C when saturated with the drug, making strand separation—a crucial step for both replication and transcription—more difficult. nih.gov

The disruption of these fundamental processes leads to a cascade of secondary effects, including the inhibition of protein synthesis, as the necessary messenger RNA (mRNA) templates are not produced. nih.gov This general mechanism of inhibiting DNA replication is considered a key aspect of the compound's broad antimicrobial action. nih.gov

Mechanisms in Parasitic Systems

In the context of parasitic infections, particularly malaria, cletoquine is believed to employ mechanisms largely identical to those of chloroquine. These actions are concentrated within a specific organelle of the parasite, the digestive vacuole.

Interference with Heme Detoxification (e.g., Hemozoin Formation)

The malaria parasite, Plasmodium falciparum, digests large amounts of the host cell's hemoglobin within its acidic digestive vacuole. quora.comnih.gov This process releases substantial quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes. researchgate.net To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin, also known as malaria pigment. quora.comresearchgate.netnih.gov

Cletoquine, like chloroquine, disrupts this critical detoxification pathway. nih.gov The mechanism involves the drug binding to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal. researchgate.netnih.govnih.gov This action effectively caps (B75204) the polymer chain, halting further detoxification. nih.gov The accumulation of the toxic, unpolymerized heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. researchgate.netnih.gov Studies have shown that chloroquine has a higher affinity for heme than the parasite's own heme-binding proteins, such as histidine-rich protein-2 (PfHRP-2), enabling it to effectively sequester the heme. nih.gov

pH-Dependent Accumulation in Parasitic Vacuoles

A crucial aspect of the antimalarial activity of 4-aminoquinoline (B48711) compounds like cletoquine is their ability to concentrate to high levels within the parasite's digestive vacuole. researchgate.netwikipedia.org This phenomenon, known as ion trapping, is driven by the significant pH gradient between the parasite's cytoplasm (pH ~7.4) and its acidic digestive vacuole (pH ~5.5). researchgate.net

Cletoquine, as a weak base, can diffuse across cell membranes in its unprotonated state. drugbank.com Upon entering the acidic environment of the digestive vacuole, the molecule becomes protonated. researchgate.net This charged form is less membrane-permeable and is effectively trapped and concentrated within the organelle, reaching millimolar levels. nih.govresearchgate.netdrugbank.com This high concentration ensures that there is sufficient drug at the site of action to efficiently inhibit hemozoin formation and exert its parasiticidal effects. nih.gov

Antiviral Mechanisms at the Molecular Level

Cletoquine is recognized as an active metabolite of hydroxychloroquine and possesses antiviral properties. medchemexpress.com Its mechanisms are primarily derived from the well-documented antiviral actions of chloroquine, which target key stages of the viral replication cycle.

One of the principal antiviral mechanisms is the impairment of viral entry into host cells. wikipedia.orgnih.gov Many enveloped viruses rely on pH-dependent endocytosis for entry. After being engulfed by the cell into an endosome, the virus requires the acidic environment of the late endosome or lysosome to trigger conformational changes in its surface proteins, facilitating fusion with the endosomal membrane and release of its genetic material into the cytoplasm. wikipedia.orgnih.gov

As a lysosomotropic agent, cletoquine accumulates in these acidic vesicles and raises their internal pH. wikipedia.orgdrugbank.com This alkalization of endosomes and lysosomes prevents the necessary pH drop, thereby inhibiting the fusion process and trapping the virus within the vesicle, effectively aborting the infection at an early stage. nih.gov This mechanism has been demonstrated to be effective in vitro against viruses such as the Chikungunya virus (CHIKV). medchemexpress.comnih.gov

A secondary antiviral mechanism involves the interference with the glycosylation of cellular receptors that viruses use for attachment and entry. drugbank.comnih.gov For instance, chloroquine has been shown to inhibit the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is utilized by some coronaviruses. drugbank.comnih.gov An improperly glycosylated receptor may interact less efficiently with the viral spike protein, further impeding viral entry. drugbank.com

Table 2: Summary of Antiviral Mechanisms

| Mechanism | Molecular Action | Effect on Virus Lifecycle | Reference |

|---|---|---|---|

| Endosomal pH Elevation | Accumulates in acidic endosomes/lysosomes, raising the pH. | Inhibits pH-dependent fusion of the viral envelope with the endosomal membrane, preventing viral genome release. | wikipedia.orgnih.gov |

| Inhibition of Receptor Glycosylation | Interferes with the post-translational modification of host cell surface receptors (e.g., ACE2). | Reduces the binding efficiency of the virus to its cellular receptor, inhibiting viral entry. | drugbank.comnih.gov |

Inhibition of Viral Entry and Replication

Preclinical investigations into the antiviral mechanisms of this compound, primarily extrapolated from studies of its parent compounds Chloroquine and Hydroxychloroquine, suggest a multi-faceted approach to inhibiting viral propagation. These mechanisms predominantly target the initial stages of the viral lifecycle, including entry into the host cell and subsequent replication processes. The interference with glycosylation of viral proteins and potential binding to viral proteases are key areas of this inhibitory action.

As a weak base, Chloroquine and its derivatives can increase the pH of acidic intracellular vesicles, such as endosomes. mdpi.com This alteration of the endosomal pH is critical, as many viruses rely on a low-pH environment to trigger conformational changes in their envelope proteins, a necessary step for fusion with the endosomal membrane and release of the viral genome into the cytoplasm. mdpi.com By neutralizing this acidic environment, Cletoquine and related compounds can effectively block this fusion process, thereby preventing viral entry.

Furthermore, research indicates that Chloroquine can interfere with the glycosylation of viral envelope glycoproteins. nih.gov Proper glycosylation is essential for the correct folding, stability, and function of these proteins, which play a crucial role in viral attachment to host cell receptors and subsequent entry. Inhibition of this process can lead to the production of non-infectious viral particles. nih.gov For instance, in studies with HIV-1, Chloroquine was shown to inhibit the glycosylation of envelope glycoproteins. nih.govresearchgate.net

Molecular modeling and docking studies have also explored the potential for Chloroquine and Hydroxychloroquine to bind to and inhibit viral proteases. researchgate.netnih.gov These enzymes are often essential for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly. While direct enzymatic inhibition data for Cletoquine is limited, the structural similarities to its parent compounds suggest a potential for similar interactions.

The following table summarizes the inhibitory effects observed in preclinical models with related compounds, which are suggestive of the potential mechanisms of Cletoquine.

Table 1: Preclinical Inhibitory Mechanisms of Chloroquine and Related Compounds

| Mechanism | Virus Studied | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Endosomal Acidification | Zika Virus (ZIKV) | Reduced viral production by inhibiting pH-dependent conformational changes required for fusion. | mdpi.com |

| Influenza A Virus | Impaired replication through reducing the efficiency of endosome-mediated virus entry. | nih.gov | |

| Human Immunodeficiency Virus (HIV) | Restricted viral replication through inhibition of pH-dependent steps. | mdpi.com | |

| Interference with Glycosylation | Human Immunodeficiency Virus (HIV-1) | Inhibited glycosylation of envelope glycoproteins, leading to the production of non-infectious particles. | nih.govresearchgate.net |

| Flaviviruses | Affected the normal proteolytic processing of the prM protein, impairing viral infectivity. | nih.gov | |

| Protease Binding (Molecular Modeling) | SARS-CoV-2 Main Protease | Molecular docking studies revealed high docking scores and interaction energies for Hydroxychloroquine. | nih.gov |

| SARS-CoV-2 Protease | In-silico studies suggested potential binding of Chloroquine and Hydroxychloroquine to the protease's binding site. | researchgate.net |

Effects on Viral-Host Cell Interactions

Beyond direct antiviral actions, the therapeutic potential of this compound in preclinical models is also attributed to its modulation of viral-host cell interactions. This aspect of its mechanism of action is largely inferred from research on Chloroquine and Hydroxychloroquine, which have been shown to interfere with the binding of viruses to host cell surface receptors.

A significant finding in this area is the ability of Chloroquine and Hydroxychloroquine to bind to sialic acids and gangliosides on the host cell surface. nih.gov These molecules can serve as attachment factors or co-receptors for various viruses, facilitating their initial contact with the host cell. By binding to these structures, the drugs may competitively inhibit the attachment of viral particles, thereby preventing the initiation of infection. nih.gov

Molecular modeling studies have demonstrated that Chloroquine and its hydroxylated analog can bind with high affinity to ganglioside GM1, a common component of cell membranes. nih.gov This interaction is proposed to physically obstruct the binding of viral proteins, such as the N-terminal domain of the SARS-CoV-2 spike protein, to these same gangliosides. nih.gov This steric hindrance effectively reduces the efficiency of viral attachment to the cell surface.

The following table details the observed effects of related compounds on viral-host cell interactions in preclinical and in-silico models, providing a basis for the potential mechanisms of Cletoquine.

Table 2: Effects of Chloroquine and Related Compounds on Viral-Host Cell Interactions

| Mechanism | Target | Observed Effect | Reference |

|---|---|---|---|

| Binding to Host Cell Receptors | Sialic Acids and Gangliosides | High-affinity binding of Chloroquine and Hydroxychloroquine, preventing viral attachment. | nih.gov |

| Inhibition of Viral Attachment | SARS-CoV-2 S protein and GM1 ganglioside | Superposition modeling showed that Chloroquine/Hydroxychloroquine and the viral N-terminal domain share the same binding site on GM1, indicating competitive inhibition. | nih.gov |

Preclinical Efficacy and Biological Activities in Research Models

Investigations in Autoimmune and Inflammatory Cell Models

Without any primary or secondary data sources for a compound specifically named "Cletoquine Hydrochloride," the generation of a scientifically accurate article is not possible.

Based on a comprehensive search for scientific literature, there is currently insufficient specific research data available on "this compound" to generate the detailed article as requested in the provided outline.

Searches have confirmed that Cletoquine (B195364), also known as Desethylhydroxychloroquine, is a known active metabolite of Hydroxychloroquine (B89500) and a derivative of Chloroquine (B1663885). However, the existing body of preclinical research on immunomodulatory effects, anti-inflammatory pathways, and oncological models focuses almost exclusively on the parent compounds, Chloroquine and Hydroxychloroquine.

The strict requirement to focus solely on "this compound" and not introduce information outside this specific compound prevents the substitution of data from Chloroquine or Hydroxychloroquine studies. As a result, it is not possible to provide a scientifically accurate and detailed article on the preclinical efficacy and biological activities of this compound for the following sections:

Exploration in Oncological Research Models

Preclinical Studies of Monotherapy and Combination Therapy

Without dedicated research on this compound in these areas, generating the requested content would lead to inaccuracies and would not adhere to the authoritative and scientifically precise tone required. Further research specifically investigating the biological activities of this compound is needed before a comprehensive article on this topic can be written.

Mechanisms of Drug Resistance and Evolution in Research Models

Genetic and Molecular Basis of Resistance

The genetic foundation of resistance to 4-aminoquinoline (B48711) drugs is multifactorial, with specific genes encoding transporter proteins playing a central role in reducing drug efficacy.

Resistance to 4-aminoquinolines is strongly associated with mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene. This gene encodes a transmembrane protein located in the digestive vacuole of the parasite. In its mutated form, the PfCRT protein is believed to actively transport the protonated form of 4-aminoquinolines out of the digestive vacuole, the primary site of drug action, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

More recent genomic studies have identified a second transporter, the P. falciparum amino acid transporter 1 (pfaat1), as another key player in modulating resistance. Evidence suggests that specific mutations in pfaat1 can potentiate the resistance conferred by pfcrt mutations, indicating a cooperative interaction between these two transporter genes in the development of a robust resistance phenotype.

Specific point mutations within the pfcrt and pfaat1 genes have been extensively characterized and are considered molecular markers for 4-aminoquinoline resistance.

The most critical mutation in the pfcrt gene is the substitution of threonine for lysine (B10760008) at codon 76 (K76T). This single amino acid change is a hallmark of chloroquine resistance and is highly prevalent in resistant parasite strains globally. Other mutations in pfcrt often accompany the K76T mutation, forming specific haplotypes that can influence the level of resistance and the fitness of the parasite.

In the pfaat1 gene, several mutations have been associated with chloroquine resistance, often in conjunction with pfcrt mutations. The S258L and F313S mutations are of particular interest. Gene-editing studies have demonstrated that the S258L mutation can enhance resistance but may come at a fitness cost to the parasite. Conversely, the F313S mutation appears to reduce the level of resistance while potentially compensating for the fitness cost associated with other resistance mutations.

Table 1: Key Mutations Associated with 4-Aminoquinoline Resistance

| Gene | Mutation | Associated Effect |

| pfcrt | K76T | Primary determinant of resistance |

| pfaat1 | S258L | Potentiates resistance, may have a fitness cost |

| pfaat1 | F313S | Reduces resistance, may restore fitness |

Evolutionary Dynamics of Resistance in Parasitic Populations

The evolution of drug resistance in P. falciparum is a classic example of natural selection. The widespread use of 4-aminoquinolines has exerted immense selective pressure on parasite populations, favoring the survival and propagation of individuals carrying resistance-conferring mutations.

Longitudinal genomic analyses of parasite populations in regions with high drug pressure have revealed a parallel increase in the frequency of mutations in both pfcrt and pfaat1. For instance, studies have documented the rise of the pfcrt K76T mutation from being undetectable to near fixation in a population over a period of intense drug use. Concurrently, the frequency of the pfaat1 S258L variant has been observed to increase in the same populations, suggesting a co-selection of these mutations.

This co-evolutionary dynamic highlights the complex genetic architecture of drug resistance. The initial emergence of a primary resistance mutation, such as pfcrt K76T, can be followed by the selection of compensatory mutations in other genes, like pfaat1, which fine-tune the level of resistance and mitigate any associated fitness costs. This allows the parasite to maintain a high level of resistance while remaining competitive in the absence of drug pressure.

Strategies to Overcome Resistance in Preclinical Settings

The growing threat of drug resistance has spurred the development of various preclinical strategies aimed at circumventing or reversing this phenomenon. These approaches primarily focus on restoring the efficacy of existing drugs or developing novel agents that are not susceptible to current resistance mechanisms.

One promising strategy involves the development of resistance-reversing agents . These are compounds that, when co-administered with a 4-aminoquinoline, can restore its activity against resistant parasite strains. The mechanism of action of these agents often involves inhibiting the function of the mutated transporter proteins, such as PfCRT, thereby preventing the efflux of the drug from the digestive vacuole.

Another innovative approach is the design of hybrid molecules . This strategy involves chemically linking a 4-aminoquinoline pharmacophore to another molecule that has a different mechanism of action or can interfere with resistance mechanisms. These "reversed" 4-aminoquinolines are designed to be effective against both drug-sensitive and drug-resistant parasites. nih.gov Preclinical studies with such hybrid compounds have shown that they can have potent antimalarial activity and may be less prone to the development of resistance. mdpi.com

Furthermore, the development of novel 4-aminoquinoline analogues with modified chemical structures represents an ongoing effort to create compounds that are not recognized or transported by the mutated efflux pumps. By altering the side chains or other structural features of the 4-aminoquinoline core, researchers aim to design molecules that can evade the resistance mechanisms that have rendered older drugs in this class less effective. mdpi.com

Advanced Analytical Methodologies for Cletoquine Hydrochloride Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of Cletoquine (B195364) Hydrochloride, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and its advanced variations are the most prevalently used methods due to their versatility and efficiency. nih.gov

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Mass Spectrometry, Fluorescence)

HPLC is a preferred technique for drug analysis because of its wide array of stationary phases and detection systems that facilitate the separation and detection of compounds. nih.gov For Cletoquine and structurally similar compounds like Chloroquine (B1663885), C18 columns are commonly employed with mobile phases typically consisting of a blend of slightly acidic buffers and organic solvents like methanol (B129727) or acetonitrile, often run in an isocratic flow. nih.gov

UV Detection: Ultraviolet (UV) detection is frequently used for quantifying Chloroquine in pharmaceutical samples. nih.gov Chloroquine phosphate (B84403), a related salt, shows UV absorbance maxima at 222 nm, 328 nm, and 343 nm in a 0.01 N HCl solution, providing a basis for detection. nih.gov HPLC-UV methods have been validated for selectivity, precision, and accuracy in ranges suitable for pharmaceutical analysis. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity, making it ideal for complex biological samples. This technique has been successfully used for the analysis of Chloroquine and its metabolites in urine, employing Solid-Phase Extraction (SPE) for sample cleanup. unitedchem.com The use of a high-capacity polymeric cation-exchange SPE sorbent ensures efficient extraction while removing matrix interferences. unitedchem.com Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (UHPLC-UV-MS/MS) has also been instrumental in identifying degradation products of Chloroquine under stress conditions. nih.govnih.gov

Fluorescence Detection: Fluorescence detection offers high sensitivity for analytes that exhibit natural fluorescence or can be derivatized to become fluorescent. Chloroquine phosphate can be excited at 370 nm, resulting in a strong emission at 400 nm in a phosphate buffer (pH 7.9). nih.gov This property allows for the detection of very low concentrations, with quantification limits in serum samples reported in the nanomolar range when using micro-HPLC. nih.gov

| Detector | Principle | Primary Application | Key Advantages | Reference |

|---|---|---|---|---|

| UV/Vis | Absorbance of UV/Visible light | Pharmaceutical dosage forms | Robust, simple, cost-effective | nih.gov |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Biological matrices, impurity profiling | High selectivity and sensitivity, structural elucidation | nih.govnih.govunitedchem.com |

| Fluorescence | Emission of light upon excitation | Trace analysis in biological fluids | Very high sensitivity (ng/mL to pg/mL) | nih.gov |

Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC)

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For compounds like Hydroxychloroquine (B89500), a rapid and sensitive GC-MS method has been developed for its determination in biological samples such as human serum, urine, and saliva. nih.gov This often involves a liquid-phase microextraction step to isolate and preconcentrate the analyte, enhancing the detection power of the GC-MS system significantly. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller particle-size columns to achieve higher resolution, speed, and sensitivity. nih.gov A UPLC method with a diode array detector (UPLC-DAD) was developed to simultaneously quantify Chloroquine and Primaquine in tablets. The method demonstrated high precision (coefficient of variation <2.0%) and accuracy (recovery rates from 98.1% to 99.8%), showcasing its superiority over conventional HPLC methods in terms of speed and efficiency. nih.gov

Method Development for Quantitative Analysis in Biological Matrices

The quantitative analysis of Cletoquine Hydrochloride in biological matrices such as plasma, whole blood, and urine presents significant challenges due to the complexity of the sample and the low concentrations of the analyte. uab.edu Sample preparation is a critical step to remove interfering endogenous substances. uab.edu Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu

High-performance thin-layer chromatography (HPTLC) has been described for the determination of Chloroquine and its metabolite, desethylchloroquine (B194037), in plasma, erythrocytes, and urine. nih.gov This method involves extraction with heptane (B126788) from an alkaline aqueous phase, separation on silica (B1680970) gel plates, and quantification by scanning fluorescent signals, achieving a detection limit of 0.01 µmol/L. nih.gov LC-MS/MS methods are also widely used for their robustness and high throughput in pharmacokinetic studies. researchgate.net Developing these methods requires careful validation, including assessment of linearity, precision, accuracy, recovery, matrix effect, and stability. researchgate.net

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and low-cost alternative to chromatographic techniques for the determination of electroactive compounds like this compound. scielo.brnih.gov These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal. scielo.br

Voltammetric techniques, such as cyclic voltammetry and square-wave voltammetry (SWV), have been successfully applied. mdpi.comresearchgate.net The use of modified electrodes, such as boron-doped diamond (BDD) electrodes or glassy carbon electrodes modified with specific chemical complexes, can significantly enhance the sensitivity and selectivity of the detection. nih.govmdpi.com For instance, a BDD electrode has been used to detect Chloroquine in the micromolar to nanomolar concentration range. mdpi.com The electrochemical behavior of the analyte is often pH-dependent, and optimization of the supporting electrolyte pH is crucial for achieving the best analytical performance. nih.gov These methods are attractive for their simplicity, rapid response, and the requirement for only small sample volumes. scielo.br

| Electrode Type | Technique | Linear Range (Chloroquine) | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Boron-Doped Diamond (BDD) | Square Wave Voltammetry (SWV) | 0.01 to 0.25 µmol/L | Not specified | mdpi.com |

| Carbon Black Modified Screen-Printed Electrode (CB/SPE) | Electrogenerated Chemiluminescence (ECL) | 0.5 to 500 µmol/L | Not specified | scielo.br |

| 3D-printed Carbon Black-Polylactic Acid (CB-PLA) | Square Wave Voltammetry (SWV) | 0.4–7.5 μmol/L (for Hydroxychloroquine) | 0.04 μmol/L | nih.gov |

Spectrophotometric Approaches

Spectrophotometry provides a simple, accessible, and cost-effective method for the quantification of drugs in pharmaceutical formulations. iosrjournals.org These methods are often based on the formation of a colored complex between the drug and a specific chromogenic agent, which can then be measured by its absorbance of light at a characteristic wavelength. jfda-online.com

For Chloroquine, methods have been developed based on the formation of ion-pair complexes with acidic dyes like bromocresol purple or charge-transfer complexes with π-acceptors like picric acid (PA) and 2,4-dinitrophenol (B41442) (DNP). iosrjournals.orgjfda-online.com For example, the reaction of the base form of Chloroquine with picric acid in chloroform (B151607) forms an intensely colored product that can be measured at 420 nm. iosrjournals.org Such methods have been validated and show good sensitivity, with limits of detection in the range of µg/mL. iosrjournals.org While highly useful for quality control of pharmaceuticals, their limited sensitivity and selectivity often make them less suitable for direct determination in biological samples without extensive sample cleanup. nih.gov

Application of Isotopic Standards in Quantitative Research

The use of stable isotopically labeled internal standards is considered the gold standard in quantitative bioanalysis, particularly in mass spectrometry-based assays. uab.edu An ideal internal standard co-elutes with the analyte and has a similar chemical structure and ionization efficiency, but a different mass, allowing it to be distinguished by the mass spectrometer. uab.edu

For Cletoquine research, deuterated standards such as Cletoquine-d4 are available. lgcstandards.comlgcstandards.com The use of such a standard corrects for variations in sample preparation (e.g., extraction efficiency), chromatography (e.g., retention time shifts), and mass spectrometric detection (e.g., matrix-induced ion suppression or enhancement). uab.edu This significantly improves the accuracy, precision, and robustness of the quantitative method, which is essential for pharmacokinetic studies and clinical monitoring where reliable data is critical. uab.edu

Method Validation for Research Applications (e.g., accuracy, precision, linearity, LOD, LOQ)

The validation of analytical methods is a critical process in pharmaceutical research to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. unodc.org For this compound, as with other analytes, method validation involves rigorously assessing several key performance parameters to guarantee the quality and consistency of results. researchgate.net

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of hydroxychloroquine and its three main metabolites, including cletoquine, in human whole blood. researchgate.net The validation of this method demonstrates the performance characteristics essential for research applications. researchgate.net The key parameters evaluated are accuracy, precision, and linearity. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of test results to a true or accepted reference value, while precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. patsnap.com For the LC-MS/MS method quantifying cletoquine, both inter-assay and intra-assay precision were found to be less than 18.2%. researchgate.net The accuracy of the method was determined to be within the range of 84% to 113%. researchgate.net These results indicate a high degree of agreement between the measured values and the actual values, as well as good repeatability of the method.

Linearity: Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte over a given range. researchgate.net The assay for cletoquine showed linearity within a dynamic range of 25-2000 ng/mL, with a correlation coefficient (R²) greater than 0.99. researchgate.net This confirms that the method provides results that are directly proportional to the concentration of cletoquine within this specified range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. researchgate.netpatsnap.com The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. researchgate.netpatsnap.com While the specific LOD and LOQ values for this compound were not detailed in the referenced study, these parameters are crucial for determining the sensitivity of an analytical method. researchgate.netpatsnap.com Generally, the signal-to-noise ratio is used to estimate these limits, with a common ratio being 3:1 for LOD and 10:1 for LOQ. researchgate.net

Table 1: Validation Parameters for an LC-MS/MS Method for Cletoquine Quantification

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 25-2000 ng/mL | researchgate.net |

| Correlation Coefficient (R²) | >0.99 | researchgate.net |

| Precision (Inter- and Intra-assay) | <18.2% | researchgate.net |

| Accuracy | 84% - 113% | researchgate.net |

Use as Reference Standards for Quality Control in Research

In pharmaceutical quality control, reference standards are essential for confirming the identity, strength, and purity of drug substances and products. lgcstandards.comchromatographyonline.com A primary reference standard is an authentic material of high purity, confirmed through extensive analytical testing. lgcstandards.com this compound is available as a pharmaceutical reference standard, which plays a crucial role in the quality control of research and manufacturing processes. lgcstandards.comlgcstandards.com

The use of this compound as a reference standard is fundamental for several quality control applications in a research setting:

Method Calibration: In relative analytical methods like High-Performance Liquid Chromatography (HPLC), a reference standard is mandatory to calibrate the instrument and ensure the traceability of measurements. lgcstandards.com

Identity Confirmation: The reference standard allows for unequivocal identification of the analyte in a test sample by comparing analytical characteristics, such as retention time in chromatography or spectral data.

Purity and Impurity Assessment: It is used to quantify the purity of a synthesized batch of this compound and to identify and quantify any impurities present.

By providing a benchmark against which research and production samples can be compared, reference standards like this compound ensure that the analytical results are accurate and reliable. sigmaaldrich.com This is a cornerstone of Good Manufacturing Practices (GMP) and is vital for ensuring the consistency and quality of the compound used in further research and development. chromatographyonline.com

Structure Activity Relationship Sar Studies of Cletoquine Hydrochloride Analogues

Influence of Quinoline (B57606) Ring Substitutions on Biological Activity

The quinoline ring is a critical pharmacophore for the antimalarial activity of compounds like cletoquine (B195364) and its parent compound, chloroquine (B1663885). Substitutions on this bicyclic system have a profound impact on the drug's efficacy.

The most crucial feature for high antimalarial potency is the presence of an electron-withdrawing group at the 7-position of the quinoline ring. youtube.comnih.gov In cletoquine and chloroquine, this is a chlorine atom. This specific substitution is considered essential for the drug's mechanism of action, which involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole. gpatindia.com Replacing the 7-chloro group with an electron-donating group, such as a methyl group, results in a complete loss of antimalarial activity. youtube.com

Other positions on the quinoline ring are sensitive to substitution. The 4-amino linkage to the side chain is vital, and modifications here are generally detrimental. youtube.com Positions 5, 6, and 8 on the ring are typically left unsubstituted, as substitutions at these points can lead to a decrease in activity or an increase in toxicity. youtube.com For instance, introducing a methyl group at the 3-position can produce a less active and less toxic derivative, while substitution at the 8-position can also lead to a loss of activity. youtube.com

Structural modifications, such as the introduction of different substituents at various ring positions, can augment target selectivity and bioavailability, making them promising avenues for developing new therapeutic agents. nih.gov

Table 1: Effect of Quinoline Ring Substitutions on Antimalarial Activity

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 7 | -Cl (Electron-withdrawing) | Essential for high activity | youtube.comgpatindia.com |

| 7 | -CH₃ (Electron-donating) | Complete loss of activity | youtube.com |

| 3 | -CH₃ | Reduced activity and toxicity | youtube.com |

| 8 | -CH₃ | Loss of activity | youtube.com |

Impact of Side Chain Modifications (e.g., length, branching, basicity, lipophilicity)

The dialkylaminoalkyl side chain attached at the 4-position of the quinoline ring plays a significant role in the drug's pharmacokinetic properties and its ability to accumulate in the parasite's acidic food vacuole. Modifications to this chain have been extensively explored to enhance activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov

Length and Branching: Shortening or lengthening the aliphatic side chain of chloroquine has been shown to have little effect on activity against chloroquine-sensitive (CQS) strains but can increase activity against chloroquine-resistant (CQR) strains. nih.gov The resistance mechanism is thought to involve a transporter that effluxes the drug from the vacuole, and altering the side chain may interfere with recognition by this transporter. nih.gov For example, replacing the diethylamino function with more metabolically stable groups like tert-butyl or heterocyclic rings (piperidyl, pyrrolidino) has led to a substantial increase in activity against CQR parasites. nih.gov

Basicity: The basicity of the terminal amino group is critical for the drug's accumulation in the acidic food vacuole (ion trapping). The nitrogen atoms in the side chain become protonated, trapping the molecule in its site of action. Introducing an additional basic amino group to the side chain of certain analogues can improve potency while maintaining a good selectivity index (the ratio of activity against CQR strains to CQS strains). nih.gov

Table 2: Impact of Side Chain Modifications on Activity Against Resistant Strains

| Modification | Example | Effect on CQR Strains | Reference |

|---|---|---|---|

| Chain Length | Shortening or lengthening the alkyl chain | Increased activity | gpatindia.comnih.gov |

| Branching | Replacement of diethylamino with tert-butyl | Substantial increase in activity | nih.gov |

| Heterocyclic Rings | Replacement of diethylamino with piperazine | Excellent in vitro activity | nih.gov |

| Basicity | Introduction of an additional amino group | Improved potency | nih.gov |

Chiral Properties and Their Effects on Mechanisms and Efficacy

Cletoquine, like its analogue hydroxychloroquine (B89500), is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. nih.govnih.gov While often used as a racemic mixture (a 1:1 mixture of both enantiomers), it is widely accepted that stereochemistry can significantly affect the pharmacodynamics (how a drug affects the body) and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drugs. nih.gov

Different enantiomers of a chiral drug can exhibit different biological activities and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other. The concept of a "chiral switch" involves developing a single, more active or safer enantiomer from an existing racemic drug. nih.gov For instance, with hydroxychloroquine, the (S)-(+)-enantiomer has been suggested as the more promising one for certain applications. nih.gov

The desirable activity of 4-aminoquinolines is often linked to structurally non-specific properties like basicity and lipophilicity, which allow the drug to enter cells and accumulate in acidic organelles like lysosomes and the parasite's food vacuole. nih.gov However, specific interactions with biological targets, which can be stereoselective, also play a role. Therefore, isolating the individual enantiomers of cletoquine and evaluating their efficacy and safety profiles separately could lead to an improved therapeutic agent with a better risk-to-benefit ratio. nih.gov

Computational and Molecular Modeling Approaches in SAR

In modern drug design, computational methods are invaluable tools for understanding and predicting the SAR of new compounds. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to explore how different chemical features influence biological activity. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.gov These models can identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that are critical for efficacy. This information can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a drug molecule when bound to its biological target, such as the heme molecule or parasite enzymes. nih.gov This helps to elucidate the mechanism of action at a molecular level. For example, docking studies can model the interaction between 4-aminoquinoline (B48711) analogues and μ-oxo dimeric heme, providing insights into how these drugs inhibit hemozoin formation. nih.gov Molecular dynamics simulations can further refine this understanding by simulating the movement of the drug-target complex over time, providing information on the stability and energetics of the interaction. nih.gov These computational approaches accelerate the design and identification of novel inhibitors with improved efficacy. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate the structural identity and purity of Cletoquine Hydrochloride in preclinical studies?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, LC-MS) to confirm molecular structure and purity. For new compounds, provide full spectral data and elemental analysis, while referencing established protocols for known analogs . Purity should be validated using ≥95% purity thresholds via HPLC with UV detection, as per pharmacopeial standards .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Follow OSHA and CLP guidelines for toxic solids: store in tightly sealed containers at recommended temperatures (e.g., –20°C for hygroscopic compounds). Use fume hoods and personal protective equipment (PPE) to minimize exposure. Stability studies should guide storage conditions, with stock solutions aliquoted to avoid freeze-thaw degradation .

Q. What protocols are critical for preparing stable stock solutions of this compound?

- Methodological Answer : Dissolve in inert solvents (e.g., DMSO or acetonitrile) at concentrations ≤10 mM. Filter-sterilize solutions and store in airtight vials under inert gas (e.g., argon) to prevent oxidation. Validate stability over 1 month via periodic HPLC analysis, and avoid repeated thawing .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy in in vitro models while minimizing cytotoxicity?

- Methodological Answer : Use iterative IC50 determination via cell viability assays (e.g., MTT or ATP-based). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Optimize dosing ranges using preliminary cytotoxicity screens (e.g., 0.1–100 µM) and apply nonlinear regression models (e.g., Hill equation) for dose-response curves .

Q. What strategies resolve contradictions in this compound’s mechanism of action across different studies?

- Methodological Answer : Conduct orthogonal assays (e.g., CRISPR-mediated gene knockout, competitive binding assays) to validate target engagement. Cross-reference results with published datasets and perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .

Q. How can analytical methods for this compound quantification in biological matrices be optimized for reproducibility?

- Methodological Answer : Validate LC-MS/MS protocols using isotope-labeled internal standards (e.g., deuterated analogs). Optimize extraction efficiency via spike-and-recovery experiments in plasma/tissue homogenates. Include quality controls (QCs) at low, medium, and high concentrations to assess inter-day precision (<15% CV) .

Q. What experimental frameworks support the assessment of this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ high-content screening (HCS) with multi-parameter readouts (e.g., apoptosis, mitochondrial membrane potential). Use cheminformatics tools (e.g., PubChem BioAssay) to predict off-target interactions, followed by kinase profiling panels or thermal shift assays for empirical validation .

Methodological Best Practices

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: detail solvent batches, equipment calibration, and software versions (e.g., GraphPad Prism for statistical analysis). Use structured templates for lab notebooks, citing primary literature for established protocols .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.